molecular formula C27H21N5O B5286391 2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide

2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide

Cat. No.: B5286391
M. Wt: 431.5 g/mol
InChI Key: BOQMNYBLGWYEMA-RGEXLXHISA-N
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Description

2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide is a complex organic compound that features a benzimidazole and indole moiety. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Similar compounds include other benzimidazole and indole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities, making 2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide unique in its applications and mechanism of action.

Properties

IUPAC Name

2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O/c1-18-11-12-23-24(13-18)31-27(30-23)19(15-28)14-20-16-32(25-10-6-5-9-22(20)25)17-26(33)29-21-7-3-2-4-8-21/h2-14,16H,17H2,1H3,(H,29,33)(H,30,31)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQMNYBLGWYEMA-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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